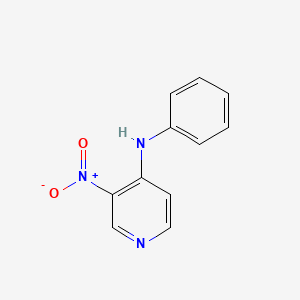

3-nitro-N-phenylpyridin-4-amine

Übersicht

Beschreibung

3-nitro-N-phenylpyridin-4-amine is an organic compound with the molecular formula C11H9N3O2. It is characterized by the presence of a nitro group (-NO2) and a phenyl group attached to a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-phenylpyridin-4-amine typically involves the nitration of N-phenylpyridin-4-amine. One common method includes the reaction of N-phenylpyridin-4-amine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-nitro-N-phenylpyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 3-amino-N-phenylpyridin-4-amine.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-Nitro-N-phenylpyridin-4-amine can be synthesized through various methods, including nitration of phenylpyridine derivatives. The synthesis typically involves the introduction of a nitro group at the 3-position of the pyridine ring, which enhances its reactivity towards nucleophilic substitutions. The compound's structure allows for further functionalization, making it a versatile building block in organic synthesis.

Anticancer Properties

Recent studies have highlighted the potential of nitrogen-containing heterocycles, including this compound, in anticancer therapy. These compounds exhibit significant activity against various cancer cell lines due to their ability to interact with biological targets through hydrogen bonding.

- Case Study : A study demonstrated that derivatives of nitropyridines exhibited selective cytotoxicity towards cancer cells, with some compounds showing IC50 values in the low micromolar range. This suggests that this compound could be a promising candidate for further development in anticancer drug design .

Antimicrobial Activity

Nitropyridine derivatives have also been evaluated for their antimicrobial properties. The presence of the nitro group enhances the compound's ability to penetrate bacterial cell walls, leading to increased efficacy.

- Case Study : Research indicated that compounds similar to this compound demonstrated significant antibacterial activity against Mycobacterium tuberculosis and other pathogens, with minimum inhibitory concentrations (MIC) reported as low as 25 µg/mL .

Drug Development

The unique structure of this compound makes it an attractive scaffold for developing new pharmaceuticals. Its ability to form stable complexes with various biological targets allows it to be explored as a lead compound in drug discovery.

| Application | Description |

|---|---|

| Anticancer | Potential for selective cytotoxicity against cancer cells |

| Antimicrobial | Efficacy against bacterial infections, including resistant strains |

| Anti-inflammatory | Exhibits properties that may reduce inflammation in various disease models |

Material Science

Beyond biological applications, this compound can be utilized in material science for synthesizing polymers and other materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 3-nitro-N-phenylpyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the phenyl and pyridine rings can interact with hydrophobic pockets in proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-nitro-N-phenylpyridin-2-amine

- 3-nitro-N-phenylpyridin-6-amine

- 4-nitro-N-phenylpyridin-2-amine

Uniqueness

3-nitro-N-phenylpyridin-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group on the pyridine ring can significantly affect the compound’s electronic properties and its interaction with biological targets.

Biologische Aktivität

3-Nitro-N-phenylpyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9N3O2. The compound features a nitro group (-NO2) and a phenyl group attached to a pyridine ring , which influences its chemical reactivity and biological activity. Its unique substitution pattern enhances its interaction with various biological targets, making it a valuable subject for research in drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Redox Activity : The nitro group can undergo reduction to form reactive intermediates that may interact with biomolecules, leading to cellular damage or therapeutic effects .

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which could be beneficial in treating diseases where such enzymes are overactive .

- Binding Affinity : The aromatic rings in the structure allow for hydrophobic interactions with protein targets, enhancing binding affinity and specificity.

Antimicrobial Activity

This compound exhibits antimicrobial properties, which are particularly relevant in the context of treating infections. Nitro-containing compounds are known for their ability to generate toxic intermediates upon reduction, which can bind covalently to DNA, leading to cell death . This mechanism is similar to that observed in well-known antibiotics like metronidazole.

Anticancer Potential

Recent studies have highlighted the anticancer potential of nitro derivatives. For instance, this compound has shown cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit tumor growth has been documented in several studies, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. It has been suggested that compounds with nitro groups can alter the function of proteins involved in inflammation, thereby providing therapeutic benefits in conditions characterized by excessive inflammation .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be 20 µM for S. aureus and 30 µM for P. aeruginosa, indicating significant antimicrobial potential .

Investigation into Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in hypopharyngeal tumor cells (FaDu). The compound was found to enhance cytotoxicity compared to standard chemotherapy agents like bleomycin, suggesting a promising avenue for further research in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes (20 µM) | Moderate | Yes |

| 3-nitro-N-phenylpyridin-2-amine | Yes | Low | No |

| 4-nitro-N-phenylpyridin-2-amine | Moderate | High | Yes |

Eigenschaften

IUPAC Name |

3-nitro-N-phenylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-14(16)11-8-12-7-6-10(11)13-9-4-2-1-3-5-9/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYTVCBMTYEETA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.